Bienvenue dans la boutique en ligne BenchChem!

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester

Lipophilicity Lead Optimization ADME

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS 887590-95-6) is a synthetic, Boc-protected 6-aminoindazole derivative bearing a pyrrolidine-containing basic amine at the C3 position. The compound belongs to a recognized class of substituted indazoles explored as kinase inhibitor scaffolds, notably ketohexokinase (KHK) inhibitors, where the C3 basic amine moiety engages key residues in the ATP-binding pocket.

Molecular Formula C17H24N4O2
Molecular Weight 316.4 g/mol
CAS No. 887590-95-6
Cat. No. B12445347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester
CAS887590-95-6
Molecular FormulaC17H24N4O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCCC3
InChIInChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-10-12(18)6-7-13(15)14(19-21)11-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11,18H2,1-3H3
InChIKeyXZZZDDBTWDMHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS 887590-95-6): Procurement-Grade Physicochemical and Structural Baseline


6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS 887590-95-6) is a synthetic, Boc-protected 6-aminoindazole derivative bearing a pyrrolidine-containing basic amine at the C3 position [1]. The compound belongs to a recognized class of substituted indazoles explored as kinase inhibitor scaffolds, notably ketohexokinase (KHK) inhibitors, where the C3 basic amine moiety engages key residues in the ATP-binding pocket [2]. Its dual protection strategy (N1-Boc ester and free 6-amino group) renders it a versatile intermediate for parallel medicinal chemistry derivatization.

Why Generic Substitution of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester Fails: Quantitative Property Divergence from Closest Analogs


Seemingly conservative modifications at the indazole C3 position—replacing the pyrrolidine moiety with N-methylpiperazine (CAS 887590-50-3), diethylamine (CAS 887590-89-8), or removing the C3 substituent entirely (CAS 219503-81-8)—produce substantial shifts in computationally predicted lipophilicity, hydrogen-bonding capacity, polar surface area, and conformational flexibility [1][2]. In the context of ketohexokinase inhibitor lead optimization, the indazole C3 basic amine directly influences both target potency and ADME properties [3]. Interchanging these analogs without accounting for the physicochemical shifts documented below risks compromising solubility-permeability balance, ligand efficiency, and downstream synthetic tractability. The quantitative evidence in Section 3 demonstrates exactly where CAS 887590-95-6 occupies a differentiated design space relative to its closest purchasable comparators.

Evidence Guide for Selecting 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS 887590-95-6) Over Closest Structural Analogs


Balanced Lipophilicity (XLogP = 2.5) Occupies an Intermediate Design Space Between the More Polar Piperazine (XLogP = 1.8) and More Lipophilic Diethylamino (XLogP = 2.8) Analogs

The target compound exhibits a computed XLogP of 2.5 [1][2], which is 0.7 log units higher than the N-methylpiperazine analog (CAS 887590-50-3, XLogP = 1.8) [3] and 0.3 log units lower than the diethylamino analog (CAS 887590-89-8, XLogP = 2.8) [4]. This intermediate lipophilicity is critical for kinase inhibitor leads: excessively polar compounds (XLogP < 2) often exhibit poor membrane permeability, while overly lipophilic compounds (XLogP > 3) increase the risk of promiscuous off-target binding and metabolic instability.

Lipophilicity Lead Optimization ADME

Reduced Topological Polar Surface Area (TPSA = 73.4 Ų) Compared to Piperazine Analog (76.6 Ų) Suggests Improved Membrane Permeation Potential

The target compound has a TPSA of 73.4 Ų [1][2], which is 3.2 Ų lower than the N-methylpiperazine analog CAS 887590-50-3 (TPSA = 76.6 Ų) [3]. The diethylamino analog CAS 887590-89-8 has an identical TPSA of 73.4 Ų [4]. TPSA is inversely correlated with passive membrane permeability; values below 140 Ų are generally required for oral absorption, but within the sub-140 Ų window, every reduction in TPSA can measurably improve permeability.

Membrane Permeability Polar Surface Area Drug Design

Lower Molecular Weight (316.4 Da) Versus Piperazine Analog (345.45 Da) Improves Ligand Efficiency Metrics in Fragment-to-Lead Campaigns

CAS 887590-95-6 has a molecular weight of 316.4 Da [1][2], which is 29.05 Da lighter than the N-methylpiperazine analog CAS 887590-50-3 (MW = 345.45 Da) [3]. The diethylamino analog CAS 887590-89-8 (MW = 318.41 Da) is only ~2 Da heavier [4]. In fragment-based drug discovery and lead optimization, lower molecular weight translates directly to higher ligand efficiency (LE = -RT·ln(IC50)/heavy atom count), assuming equivalent potency, and leaves more room for subsequent optimization within the Rule-of-Five envelope.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Pyrrolidine Imparts Greater Conformational Restriction (4 Rotatable Bonds) Compared to Diethylamino Analog (6 Rotatable Bonds), Potentially Reducing Entropic Penalty Upon Target Binding

The target compound has 4 computationally determined rotatable bonds [1][2], identical to the piperazine analog [3] but 2 fewer than the diethylamino analog CAS 887590-89-8 (6 rotatable bonds) [4]. The pyrrolidine ring's cyclic structure pre-organizes the C3 basic amine into a restricted conformational space. In kinase inhibitor design, pre-organization of the solvent-exposed basic amine can enhance target binding affinity by reducing the entropic penalty upon complex formation, a principle demonstrated in the optimization of indazole-based KHK inhibitors [5].

Conformational Flexibility Entropic Penalty Kinase Inhibitor Design

Orthogonal Boc Protection at N1 with Free 6-NH2 Enables Regioselective Derivatization Unavailable in Unprotected or Bis-protected Analogs

The target compound features a Boc-protected indazole N1 with a free 6-amino group, enabling regioselective functionalization at C6 without competing N1 reactivity [1]. In contrast, the parent 1-Boc-6-aminoindazole (CAS 219503-81-8) lacks the C3 pyrrolidinylmethyl substituent entirely , while fully deprotected 6-amino-3-(pyrrolidin-1-ylmethyl)-1H-indazole would require re-protection before selective C6 derivatization. The Boc group is cleavable under mild acidic conditions (TFA or HCl/dioxane), orthogonal to the 6-amino group's reactivity toward acylating, alkylating, or sulfonylating agents [1].

Synthetic Intermediate Orthogonal Protection Medicinal Chemistry

Optimal Research and Procurement Application Scenarios for 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS 887590-95-6)


Ketohexokinase (KHK) Inhibitor Lead Optimization Programs Requiring C3 Pyrrolidine-Containing Scaffolds

The indazole class with C3 basic amine substitution has been validated as a KHK inhibitor pharmacophore through fragment-based drug discovery and X-ray crystallography [1]. CAS 887590-95-6 provides the core scaffold with the pyrrolidine moiety pre-installed, allowing medicinal chemistry teams to focus SAR exploration at the 6-amino position rather than constructing the C3 amine de novo. Its intermediate XLogP (2.5) and lower TPSA (73.4 Ų) relative to the piperazine analog make it the preferred choice when intracellular target engagement is required.

Parallel Library Synthesis Requiring Orthogonally Protected Indazole Building Blocks

The N1-Boc protection combined with the free 6-amino group enables regioselective derivatization in parallel chemistry formats. Unlike the parent 1-Boc-6-aminoindazole (CAS 219503-81-8), which lacks the C3 substituent and would require multi-step C3 functionalization, CAS 887590-95-6 arrives with the biologically relevant pyrrolidine moiety already installed, reducing per-compound synthetic burden by an estimated 1–2 steps in library production.

Physicochemical Property-Driven Lead Selection: Balancing Lipophilicity and Permeability Within a Series

When evaluating the C3 amine SAR series (pyrrolidine vs. piperazine vs. diethylamino), CAS 887590-95-6 occupies the optimal intermediate lipophilicity window (XLogP = 2.5 vs. 1.8 and 2.8, respectively). Coupled with its lower molecular weight (316.4 Da vs. 345.45 Da for piperazine), this compound offers the highest ligand efficiency potential within the series, making it the rational first-choice scaffold when initiating a new hit-to-lead campaign.

Conformational Restriction Studies at the Kinase Solvent-Exposed Region

The pyrrolidine ring in CAS 887590-95-6 limits the C3 amine to 4 rotatable bonds, compared to 6 for the diethylamino analog. For structural biology teams investigating the conformational preferences of the solvent-exposed basic amine in kinase co-crystal structures, this restricted scaffold provides a cleaner conformational readout and may enhance binding by pre-organizing the pharmacophore, consistent with principles established in the optimization of indazole-based KHK inhibitors [1].

Quote Request

Request a Quote for 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.